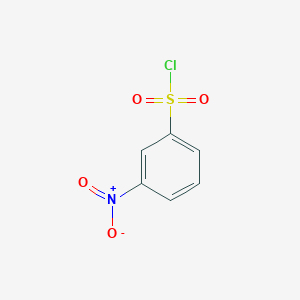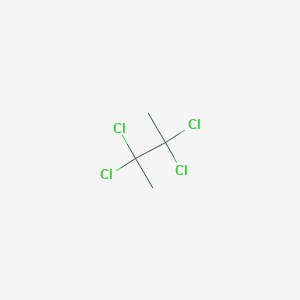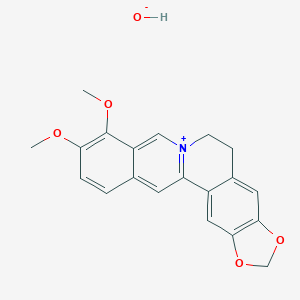
Berberine hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berberine hydroxide is a naturally occurring alkaloid with a wide range of pharmacological properties. It is commonly found in plants such as Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. Berberine hydroxide has been used in traditional medicine for centuries, and recent scientific research has highlighted its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Berberine hydroxide is complex and multifaceted. It has been shown to modulate various signaling pathways in the body, including AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB). Berberine hydroxide can also interact with various receptors in the body, including serotonin receptors, dopamine receptors, and adenosine receptors.
Effets Biochimiques Et Physiologiques
Berberine hydroxide has a wide range of biochemical and physiological effects. It has been shown to improve glucose metabolism, reduce insulin resistance, and lower blood glucose levels in patients with type 2 diabetes. Berberine hydroxide has also been found to have a beneficial effect on lipid metabolism, reducing blood cholesterol levels and improving lipid profiles.
Avantages Et Limitations Des Expériences En Laboratoire
Berberine hydroxide has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plants, making it an inexpensive and readily available research material. Berberine hydroxide also has a wide range of pharmacological properties, making it a versatile tool for investigating various diseases. However, there are also limitations to using Berberine hydroxide in lab experiments. Its complex mechanism of action makes it difficult to isolate specific effects, and its bioavailability can vary depending on the method of administration.
Orientations Futures
There are several future directions for research on Berberine hydroxide. One area of focus is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Berberine hydroxide has been shown to have a beneficial effect on cognitive function and memory, and further research could explore its potential as a treatment for these diseases. Another area of focus is its potential as an anti-cancer agent. Berberine hydroxide has been shown to have a cytotoxic effect on cancer cells, and further research could explore its potential as a treatment for various types of cancer.
Conclusion:
Berberine hydroxide is a natural compound with a wide range of pharmacological properties. It has been extensively studied for its therapeutic potential in various diseases, and its complex mechanism of action makes it a versatile tool for investigating various biological processes. While there are limitations to using Berberine hydroxide in lab experiments, its potential as a therapeutic agent for various diseases makes it an important area of research for the future.
Méthodes De Synthèse
Berberine hydroxide can be synthesized from the roots, stems, and bark of plants that contain it. The most common method of extraction is through the use of solvents such as ethanol or methanol. The extracted material is then purified through various techniques such as chromatography, crystallization, and distillation.
Applications De Recherche Scientifique
Berberine hydroxide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, anti-diabetic, anti-cancer, and anti-microbial properties. Berberine hydroxide has also been found to have a beneficial effect on cardiovascular health, neurodegenerative diseases, and gastrointestinal disorders.
Propriétés
Numéro CAS |
117-74-8 |
|---|---|
Nom du produit |
Berberine hydroxide |
Formule moléculaire |
C20H19NO5 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydroxide |
InChI |
InChI=1S/C20H18NO4.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H2/q+1;/p-1 |
Clé InChI |
GMMNRSJSVLUGRV-UHFFFAOYSA-M |
SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |
SMILES canonique |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |
Autres numéros CAS |
117-74-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




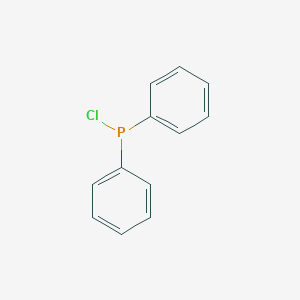
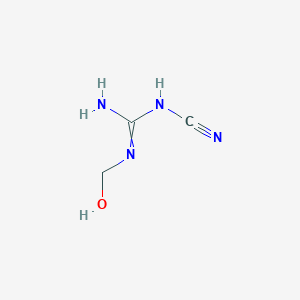
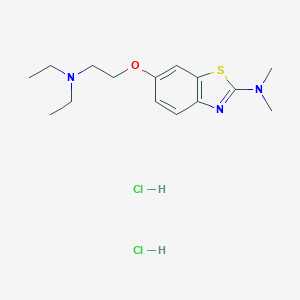
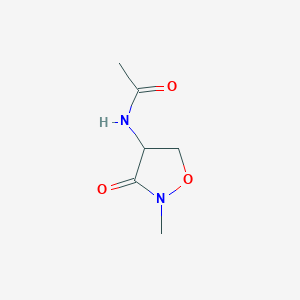
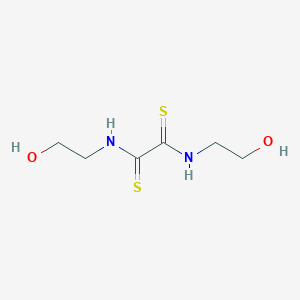
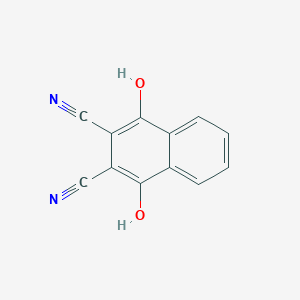
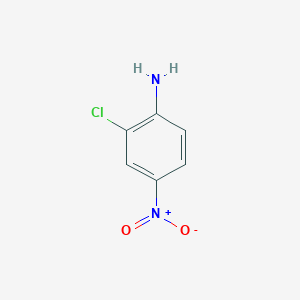
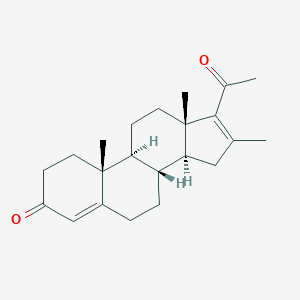
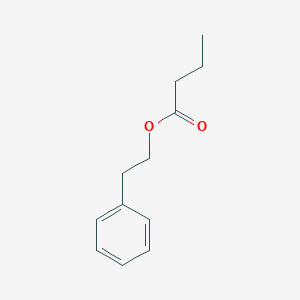
![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)

